molecular formula C20H18ClF3N4O2S B305947 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B305947
M. Wt: 470.9 g/mol
InChI Key: OOROELYPQNCIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the inhibition of specific enzymes and pathways in cancer cells and fungi. It has been found to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death in cancer cells. It also inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, leading to fungal cell death.
Biochemical and Physiological Effects
Studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. It has also been shown to have antifungal activity and inhibit the growth of various fungal species.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its potency and specificity. It has been found to have a high level of activity against cancer cells and fungi, making it a promising candidate for further research. However, the complex synthesis method and potential toxicity of the compound may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One potential direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and fungal infections. Additionally, further research is needed to determine the potential side effects and toxicity of the compound in vivo.

Synthesis Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves a series of chemical reactions. The starting materials include 2-chloro-5-(trifluoromethyl)aniline, 4-methoxybenzyl chloride, and 4-methyl-4H-1,2,4-triazole-3-thiol. The reaction proceeds through multiple steps, including the formation of intermediates and the final product. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to have anticancer properties and has been investigated as a potential treatment for various types of cancer, including breast, ovarian, and lung cancer. It has also been studied for its potential use in the treatment of fungal infections.

properties

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C20H18ClF3N4O2S

Molecular Weight

470.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[5-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H18ClF3N4O2S/c1-28-17(9-12-3-6-14(30-2)7-4-12)26-27-19(28)31-11-18(29)25-16-10-13(20(22,23)24)5-8-15(16)21/h3-8,10H,9,11H2,1-2H3,(H,25,29)

InChI Key

OOROELYPQNCIGO-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)CC3=CC=C(C=C3)OC

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)CC3=CC=C(C=C3)OC

Origin of Product

United States

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